molecular formula C21H43NO2 B14429865 Octyl dodecylcarbamate CAS No. 83169-88-4

Octyl dodecylcarbamate

Cat. No.: B14429865
CAS No.: 83169-88-4
M. Wt: 341.6 g/mol
InChI Key: WNSSHFYWVJLCIE-UHFFFAOYSA-N
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Description

Octyl dodecylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their stability and versatility. This compound is known for its unique properties, making it valuable in different fields such as cosmetics, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl dodecylcarbamate can be synthesized through the reaction of octyl alcohol and dodecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The general reaction can be represented as follows:

C8H17OH+C12H25NCOC8H17OCONHC12H25\text{C}_8\text{H}_{17}\text{OH} + \text{C}_{12}\text{H}_{25}\text{NCO} \rightarrow \text{C}_8\text{H}_{17}\text{OCO}\text{NH}\text{C}_{12}\text{H}_{25} C8​H17​OH+C12​H25​NCO→C8​H17​OCONHC12​H25​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Octyl dodecylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octyl alcohol and dodecylamine.

    Oxidation: Under oxidative conditions, the compound can be oxidized to form corresponding carbamic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Octyl alcohol and dodecylamine.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Octyl dodecylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl dodecylcarbamate involves its interaction with biological molecules through the formation of stable carbamate linkages. These linkages can inhibit enzyme activity by modifying the active site of the enzyme. The compound can also interact with cell membranes, altering their fluidity and permeability, which can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl carbamate
  • Methyl carbamate
  • Butyl carbamate

Comparison

Octyl dodecylcarbamate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain carbamates like ethyl carbamate or methyl carbamate. This makes it particularly useful in applications requiring long-lasting effects and stability under various conditions .

Properties

CAS No.

83169-88-4

Molecular Formula

C21H43NO2

Molecular Weight

341.6 g/mol

IUPAC Name

octyl N-dodecylcarbamate

InChI

InChI=1S/C21H43NO2/c1-3-5-7-9-11-12-13-14-15-17-19-22-21(23)24-20-18-16-10-8-6-4-2/h3-20H2,1-2H3,(H,22,23)

InChI Key

WNSSHFYWVJLCIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)OCCCCCCCC

Origin of Product

United States

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